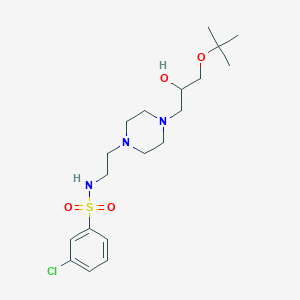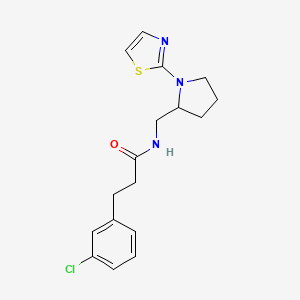
N-(2-(4-(3-(tert-ブトキシ)-2-ヒドロキシプロピル)ピペラジン-1-イル)エチル)-3-クロロベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide is a notable chemical with a range of applications in the fields of chemistry, biology, medicine, and industry. This article delves into its synthesis, reactions, applications, and unique characteristics.
科学的研究の応用
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and catalysts.
Biology: : In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways.
Industry: : Industrial applications include its use in the manufacture of specialty chemicals and as a component in certain formulations requiring precise chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the tert-butylation of a precursor molecule to introduce the tert-butoxy group. Subsequent steps involve the selective hydroxypropylation, piperazine ring formation, and sulfonamidation to yield the final product.
Industrial Production Methods: : In industrial settings, the production of this compound often requires optimization of reaction conditions, such as temperature, solvent selection, and catalysts, to ensure high yield and purity. Large-scale production may involve continuous flow reactions and robust purification techniques, including recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, primarily affecting the hydroxyl group.
Reduction: : Reduction reactions may target the chlorobenzene moiety, potentially replacing the chlorine with a hydrogen atom.
Substitution: : Various nucleophiles can substitute the chlorine atom in the benzene ring, leading to a diverse array of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.
Substitution: : Nucleophilic substitution typically involves reagents like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe).
Major Products: : The major products formed depend on the specific reactions undertaken. For example, oxidation can yield ketones or aldehydes, while reduction can produce hydrocarbons. Substitution reactions generate a variety of substituted benzene derivatives.
作用機序
Molecular Targets and Pathways: : The mechanism by which N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, influencing processes like signal transduction or metabolic regulation.
類似化合物との比較
Uniqueness: : This compound stands out due to its tert-butoxy and chlorobenzenesulfonamide groups, which confer unique chemical and biological properties.
Similar Compounds
N-(2-(4-(3-hydroxypropyl)piperazin-1-yl)ethyl)benzenesulfonamide: : Similar structure but lacks the tert-butoxy group.
N-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide: : A close analog with a different alkyl side chain.
The distinct functional groups and molecular architecture of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide make it a compound of significant interest across various scientific domains.
特性
IUPAC Name |
3-chloro-N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32ClN3O4S/c1-19(2,3)27-15-17(24)14-23-11-9-22(10-12-23)8-7-21-28(25,26)18-6-4-5-16(20)13-18/h4-6,13,17,21,24H,7-12,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWHFCMDRYDKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNS(=O)(=O)C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Phenyl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid](/img/structure/B2504358.png)

![1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2504361.png)


![2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2504366.png)


![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate](/img/structure/B2504372.png)
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2504375.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2504378.png)
